molecular formula C12H19NO2 B15092560 2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol

2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol

Cat. No.: B15092560
M. Wt: 209.28 g/mol
InChI Key: KVVHOMXETZLHNX-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a hydroxyethyl group attached to an amino group, which is further connected to a propanol backbone with a p-tolyl substituent. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol typically involves the reaction of p-tolylacetone with ethanolamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of p-tolylacetone or p-tolylaldehyde.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyethyl and amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The p-tolyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Hydroxyethyl)amino)-1-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-((2-Hydroxyethyl)amino)-1-(m-tolyl)propan-1-ol: Similar structure but with a m-tolyl group instead of a p-tolyl group.

Uniqueness

2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol is unique due to the presence of the p-tolyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(2-hydroxyethylamino)-1-(4-methylphenyl)propan-1-ol

InChI

InChI=1S/C12H19NO2/c1-9-3-5-11(6-4-9)12(15)10(2)13-7-8-14/h3-6,10,12-15H,7-8H2,1-2H3

InChI Key

KVVHOMXETZLHNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)NCCO)O

Origin of Product

United States

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